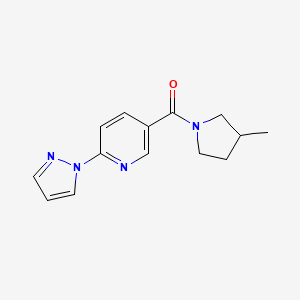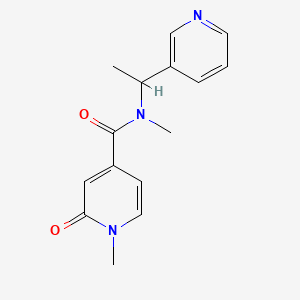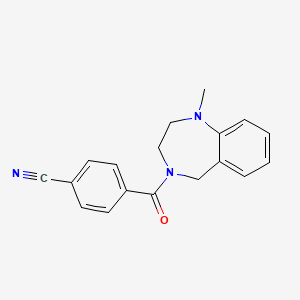
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synapse, leading to increased dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the dose and duration of exposure. In general, this compound has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling. This effect has been associated with improved cognitive function, increased motivation, and reduced depression and anxiety-like behaviors in animal models. However, high doses of this compound have been shown to cause neurotoxicity and cell death in vitro, highlighting the importance of careful dose optimization in future studies.
实验室实验的优点和局限性
One of the main advantages of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone is its potential as a tool for studying the dopaminergic system in vitro and in vivo. This compound can be used to selectively modulate dopamine signaling, allowing researchers to investigate the role of dopamine in various physiological and behavioral processes. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for careful dose optimization. Additionally, this compound is a relatively new compound, and its long-term effects on human health are not yet fully understood.
未来方向
There are several future directions for research on (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as Parkinson's disease and depression. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways in cells. Finally, the development of novel materials based on this compound could lead to the synthesis of new materials with unique properties for various applications.
合成方法
The synthesis of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone involves the reaction of 3-methylpyrrolidine, 6-pyrazol-1-ylpyridin-3-amine, and 4-chlorobenzaldehyde in the presence of a suitable base and solvent. The reaction proceeds through a one-pot, three-component condensation reaction, resulting in the formation of this compound as a yellow solid. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its effects on the central nervous system, particularly on the dopaminergic system. In materials science, this compound has been used as a building block for the synthesis of novel materials with desired properties.
属性
IUPAC Name |
(3-methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-5-8-17(10-11)14(19)12-3-4-13(15-9-12)18-7-2-6-16-18/h2-4,6-7,9,11H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWCADLCJYXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
![N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)

![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)